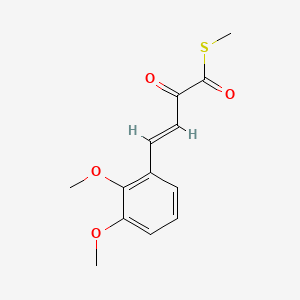
(E)-S-Methyl 4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-S-Methyl 4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate is an organic compound that belongs to the class of thioesters. This compound is characterized by the presence of a thioester functional group, which is a sulfur-containing analog of an ester. The compound’s structure includes a 2,3-dimethoxyphenyl group, which is a derivative of phenol with two methoxy groups attached to the benzene ring. The compound also features an enone moiety, which is a conjugated system of a carbonyl group and a double bond.
Preparation Methods
The synthesis of (E)-S-Methyl 4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate can be achieved through various synthetic routes. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with a suitable thioester precursor under acidic or basic conditions. The reaction typically proceeds through a condensation reaction, followed by the addition of a sulfur-containing reagent to form the thioester linkage. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
(E)-S-Methyl 4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thioester group to a thiol or a sulfide.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted phenyl derivatives.
Scientific Research Applications
(E)-S-Methyl 4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-S-Methyl 4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate involves its interaction with various molecular targets and pathways. The compound’s thioester group can undergo hydrolysis to release the corresponding thiol, which can interact with biological molecules such as proteins and enzymes. The methoxy groups on the phenyl ring may also contribute to its biological activity by affecting its binding affinity to target molecules. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
(E)-S-Methyl 4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound is an analogue of the neurotransmitter dopamine and has similar methoxy substituents on the phenyl ring.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: This compound has a similar enone moiety and is used in the synthesis of hybrid compounds with potential anticancer activity
Properties
Molecular Formula |
C13H14O4S |
|---|---|
Molecular Weight |
266.31 g/mol |
IUPAC Name |
S-methyl (E)-4-(2,3-dimethoxyphenyl)-2-oxobut-3-enethioate |
InChI |
InChI=1S/C13H14O4S/c1-16-11-6-4-5-9(12(11)17-2)7-8-10(14)13(15)18-3/h4-8H,1-3H3/b8-7+ |
InChI Key |
WNNZBNLJVUQWSR-BQYQJAHWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)C(=O)SC |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)C(=O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



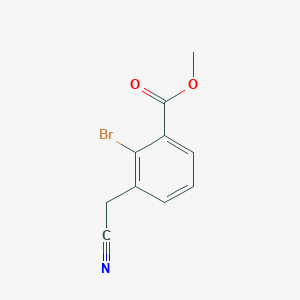
![2,5-Dithiabicyclo[2.2.0]hexane](/img/structure/B12517044.png)
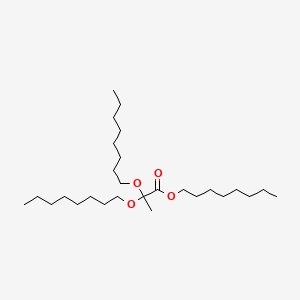
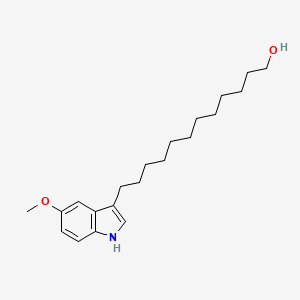
boranyl](/img/structure/B12517058.png)
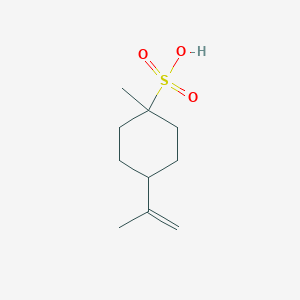

![6,6-Dimethyl-1-(2-phenylethyl)-2,7,8-trioxabicyclo[3.2.1]octane](/img/structure/B12517080.png)
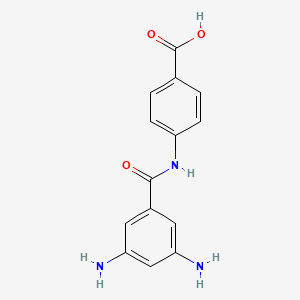
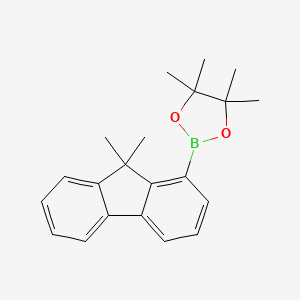
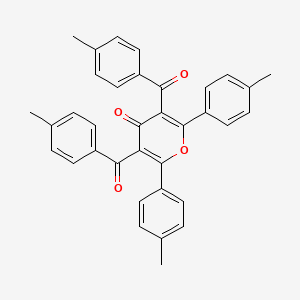
![(2S)-5-[[amino(phenylmethoxycarbonylamino)methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid](/img/structure/B12517123.png)
![{2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12517126.png)
